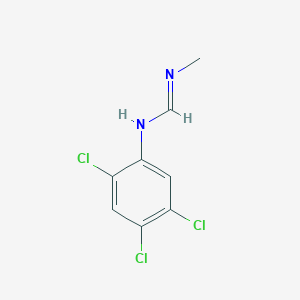
N'-methyl-N-(2,4,5-trichlorophenyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide is an organic compound with the molecular formula C8H7Cl3N2 This compound is characterized by the presence of a methanimidamide group attached to a 2,4,5-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,5-Trichlorophenyl isocyanate+Methylamine→N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,4,5-trichlorophenyl)carbamate
- 2,4,5-Trichlorophenyl isocyanate
- 2,4,5-Trichlorophenylamine
Uniqueness
N’-methyl-N-(2,4,5-trichlorophenyl)methanimidamide is unique due to its specific structural features and the presence of both a methanimidamide group and a 2,4,5-trichlorophenyl ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
42571-98-2 |
|---|---|
Molecular Formula |
C8H7Cl3N2 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
N'-methyl-N-(2,4,5-trichlorophenyl)methanimidamide |
InChI |
InChI=1S/C8H7Cl3N2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-4H,1H3,(H,12,13) |
InChI Key |
DOJRVAUADVDDIV-UHFFFAOYSA-N |
Canonical SMILES |
CN=CNC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


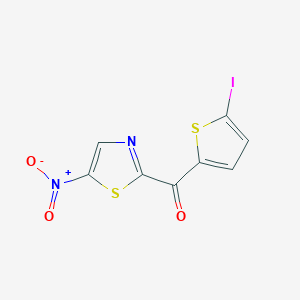


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
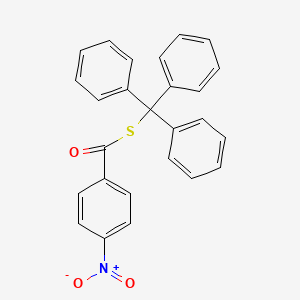
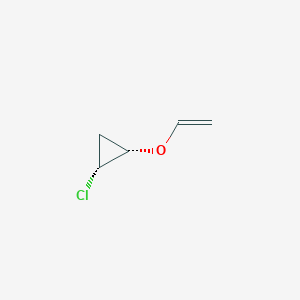
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
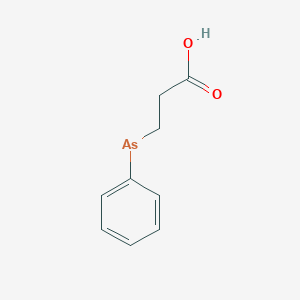

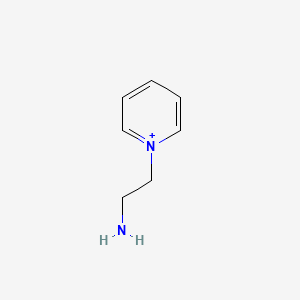
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)
